O-Ethyl methylethylphosphinate
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Overview
Description
- EMPTA, also known as O-Ethyl hydrogen methylphosphonothioate, is an organophosphate compound .
- It serves dual purposes: constructive applications in the synthesis of pesticides and pharmaceuticals, as well as being a precursor for nerve agents like Agent VM and Agent VX .
Preparation Methods
Synthetic Routes: EMPTA can be synthesized through various methods, including esterification or phosphorylation reactions.
Reaction Conditions: The esterification typically involves reacting with under controlled conditions.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes.
Chemical Reactions Analysis
Reactivity: EMPTA can undergo various reactions, including , , and .
Common Reagents: Reagents like , , and are used.
Major Products: These reactions yield products such as , , and their derivatives.
Scientific Research Applications
Chemistry: EMPTA serves as a building block for designing new compounds due to its versatile reactivity.
Biology: Researchers study its effects on enzymes and cellular processes.
Medicine: EMPTA’s role in drug development and pharmacology is explored.
Industry: Its applications extend to agrochemicals and pharmaceuticals.
Mechanism of Action
- EMPTA’s mechanism involves inhibiting enzymes related to neurotransmission and cellular signaling.
- It interacts with acetylcholinesterase , disrupting neurotransmitter breakdown.
- The resulting accumulation of acetylcholine leads to nerve overstimulation.
Comparison with Similar Compounds
Similar Compounds: Other organophosphates like (EMPA) share structural similarities.
Uniqueness: EMPTA’s dual-use nature and role in nerve agent synthesis set it apart.
Remember, EMPTA’s significance lies in both its constructive applications and its potential for harm.
Properties
CAS No. |
109739-44-8 |
---|---|
Molecular Formula |
C5H12O2P+ |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
ethoxy-oxo-propan-2-ylphosphanium |
InChI |
InChI=1S/C5H12O2P/c1-4-7-8(6)5(2)3/h5H,4H2,1-3H3/q+1 |
InChI Key |
PLXIGQNKCOQIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)C(C)C |
Origin of Product |
United States |
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